3-Ethoxy-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
3-Ethoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties. The presence of both nitrogen atoms in the ring structure imparts significant reactivity and biological activity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
3-Ethoxy-2-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyrazine
- 3-Ethyl-2-methylimidazo[1,2-a]pyrazine
- 2,5-Dimethylimidazo[1,2-a]pyrazine
Comparison: 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethoxy-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3O/c1-3-13-9-7(2)11-8-6-10-4-5-12(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
MCLXYXHZHRETLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2N1C=CN=C2)C |
Origin of Product |
United States |
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